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Compound of Interest

Compound Name: Nelotanserin

Cat. No.: B1678022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Nelotanserin, also known as APD-125, is a potent and selective inverse agonist of the

serotonin 5-HT2A receptor.[1][2][3] This technical guide provides a comprehensive overview of

the chemical structure, synthesis, and pharmacological properties of Nelotanserin. Detailed

experimental protocols for its synthesis and key pharmacological assays are presented to

support researchers in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties
Nelotanserin is a phenylurea derivative with a substituted pyrazole moiety. Its chemical and

physical properties are summarized in the table below.
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Property Value Source

IUPAC Name

1-[3-(4-bromo-1-methyl-1H-

pyrazol-5-yl)-4-

methoxyphenyl]-3-(2,4-

difluorophenyl)urea

[1]

Synonyms APD-125, APD125 [2]

CAS Number 839713-36-9

Chemical Formula C18H15BrF2N4O2

Molecular Weight 437.24 g/mol

SMILES String

CN1C(=C(C=N1)Br)C2=C(C=

CC(=C2)NC(=O)NC3=C(C=C(

C=C3)F)F)OC

Appearance White to off-white solid

Solubility Soluble in DMSO

Synthesis of Nelotanserin
The synthesis of Nelotanserin is achieved through a convergent synthetic strategy, which

involves the preparation of two key intermediates followed by their coupling to form the final

product. The overall synthetic workflow is depicted below.

Intermediate 1 Synthesis

Intermediate 2 Synthesis

Final CouplingStarting Materials for Pyrazole Ring 4-bromo-1-methyl-1H-pyrazole
Multiple Steps

3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyaniline

Suzuki Coupling & Reduction

Nelotanserin

Urea Formation

2,4-difluoroaniline 2,4-difluorophenyl isocyanate
Phosgenation
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A high-level overview of the convergent synthesis of Nelotanserin.

Experimental Protocol for the Synthesis of Nelotanserin
The final step in the synthesis of Nelotanserin involves the reaction of 3-(4-bromo-1-methyl-

1H-pyrazol-5-yl)-4-methoxyphenylamine with 2,4-difluorophenyl isocyanate.

Materials:

3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylamine

2,4-difluorophenyl isocyanate

Dichloromethane (DCM), anhydrous

Nitrogen or Argon atmosphere

Procedure:

To a solution of 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylamine (1.0 eq) in

anhydrous dichloromethane under an inert atmosphere, add 2,4-difluorophenyl isocyanate

(1.1 eq) dropwise at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by silica gel column chromatography, eluting with a suitable solvent

system (e.g., a gradient of hexane and ethyl acetate) to afford Nelotanserin as a white to

off-white solid.

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its

identity and purity.

Pharmacological Profile
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Nelotanserin is a potent and selective inverse agonist of the 5-HT2A receptor. Its binding

affinity and functional activity have been characterized at various serotonin receptor subtypes.

Receptor Binding Affinity
The binding affinity of Nelotanserin for human 5-HT2A, 5-HT2C, and 5-HT2B receptors was

determined using radioligand binding assays.

Receptor Radioligand Ki (nM) Source

5-HT2A [³H]Ketanserin 0.43

5-HT2C [³H]Mesulergine 100

5-HT2B [³H]LSD >1000

Functional Activity
The functional activity of Nelotanserin was assessed using inositol phosphate (IP)

accumulation assays, which measure the ability of a compound to inhibit the Gq-mediated

signaling pathway upon receptor activation.

Receptor Assay Type IC50 (nM) Source

5-HT2A IP Accumulation 0.88

5-HT2C IP Accumulation 110

5-HT2B IP Accumulation >10,000

Signaling Pathway of Nelotanserin
Nelotanserin exerts its pharmacological effects by acting as an inverse agonist at the 5-HT2A

receptor, which is a Gq-coupled receptor. Inverse agonism by Nelotanserin reduces the

constitutive activity of the receptor, thereby decreasing the production of second messengers

like inositol triphosphate (IP3) and diacylglycerol (DAG).
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Nelotanserin's mechanism of action at the 5-HT2A receptor signaling pathway.

Detailed Experimental Protocols for
Pharmacological Assays
Radioligand Binding Assay for 5-HT2A Receptor
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This protocol describes a method to determine the binding affinity (Ki) of Nelotanserin for the

human 5-HT2A receptor.

Materials:

Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

[³H]Ketanserin as the radioligand.

Nelotanserin at various concentrations.

Serotonin or a known 5-HT2A antagonist (e.g., ketanserin) for determining non-specific

binding.

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

96-well microplates.

Glass fiber filters.

Scintillation cocktail and a scintillation counter.

Procedure:

Prepare serial dilutions of Nelotanserin in the assay buffer.

In a 96-well plate, add in triplicate:

Total binding wells: Assay buffer, [³H]Ketanserin (at a concentration near its Kd, e.g., 0.5

nM), and cell membranes.

Non-specific binding wells: A high concentration of a competing ligand (e.g., 10 µM

serotonin), [³H]Ketanserin, and cell membranes.

Competition wells: Dilutions of Nelotanserin, [³H]Ketanserin, and cell membranes.

Incubate the plate at room temperature for 60 minutes.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation

counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 value of Nelotanserin by non-linear regression analysis of the

competition binding data.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay
This protocol outlines a method to measure the functional inverse agonist activity of

Nelotanserin at the 5-HT2A receptor.

Materials:

Cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).

Cell culture medium.

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).

Nelotanserin at various concentrations.

A 5-HT2A receptor agonist (e.g., serotonin) for stimulating IP production.

IP1 HTRF assay kit (or a similar kit for detecting inositol phosphates).

384-well white microplates.

HTRF-compatible plate reader.
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Procedure:

Seed the cells in 384-well white microplates and allow them to grow to near confluency.

On the day of the assay, wash the cells with stimulation buffer.

Add varying concentrations of Nelotanserin to the wells and pre-incubate for 15-30 minutes

at 37°C.

Stimulate the cells by adding a sub-maximal concentration (e.g., EC80) of a 5-HT2A agonist.

For measuring inverse agonism, no agonist is added in the test wells.

Incubate the plate at 37°C for 30-60 minutes.

Lyse the cells and detect the accumulated IP1 according to the manufacturer's instructions of

the HTRF assay kit. This typically involves adding a lysis buffer containing IP1-d2 and an

anti-IP1 cryptate conjugate.

Incubate the plate at room temperature for 60 minutes to allow for the HTRF reaction to

occur.

Read the plate on an HTRF-compatible plate reader.

Calculate the IC50 value for Nelotanserin's inhibition of agonist-stimulated IP accumulation

or its ability to reduce basal IP levels (inverse agonism) using non-linear regression.

Conclusion
Nelotanserin is a well-characterized 5-HT2A inverse agonist with a defined chemical structure

and a reproducible synthetic route. The pharmacological data clearly demonstrate its high

potency and selectivity for the 5-HT2A receptor. The detailed protocols provided in this guide

offer a valuable resource for researchers working on the development of new therapeutics

targeting the serotonergic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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